N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(2-fluorophenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4/c1-9-6-12(21-25-9)15(23)20-16-19-13(8-24-16)14(22)18-7-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTIOTZWRPOYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and an appropriate nucleophile. The oxazole and isoxazole rings are often synthesized via cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorobenzyl derivatives, oxazole-containing molecules, and isoxazole-based compounds. Examples include:
- 2-fluorobenzylamine
- 4-methyl-5-isoxazolecarboxylic acid
- Oxazol-2-yl carbamates
Uniqueness
N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems
Biological Activity
N-(4-((2-fluorobenzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C₁₈H₁₈FN₃O₃
- Molecular Weight : 345.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The presence of fluorine in the benzyl group and the isoxazole ring suggests potential interactions with biological targets, enhancing its pharmacological profile.
This compound exhibits several mechanisms of action, primarily targeting specific enzymes and receptors involved in disease pathways:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit certain protein kinases implicated in cancer progression, similar to other isoxazole derivatives that have shown activity against FLT3 and other kinases .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of COX enzymes and modulation of pro-inflammatory cytokines, as seen in related studies .
Table 1: Biological Activity Overview
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Kinase Inhibition | FLT3 | 106 | |
| Kinase Inhibition | FLT3-ITD | 301 | |
| Anti-inflammatory | COX-2 | 82.5% inhibition | |
| Cytokine Modulation | IL-1β | 89.5% inhibition |
Case Studies
-
FLT3 Inhibition in Acute Myeloid Leukemia (AML) :
A study demonstrated that derivatives similar to this compound effectively inhibited FLT3 mutations associated with AML. The compound showed selectivity over other kinases, which is crucial for minimizing side effects in cancer therapy . -
Anti-inflammatory Effects :
In a model of acute inflammation, compounds with similar structural motifs were shown to significantly reduce paw edema and lower levels of inflammatory markers such as COX-2 and IL-1β. This suggests that this compound may share these beneficial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
